KATP Channel Activation Potency: m-Tolyl Scoping Versus 7-Chloro-3-isopropylamino Benchmark
In the foundational KATP opener series described by Schou et al. (2005), the most potent 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivative, compound 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide), inhibited glucose‑stimulated insulin release from β‑cells with a pIC50 of 6.2 ± 0.1 (corresponding to an IC50 of ≈ 0.63 µM) and hyperpolarized β‑cell membrane potential at 10 µM [REFS-1, REFS-2]. The compound under procurement, 4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, represents a 4‑aryl replacement of the 7‑chloro‑3‑isopropylamino motif, a modification predicted to attenuate KATP opening potency based on the SAR trend that electron‑donating 4‑aryl groups reduce efficacy relative to the 3‑alkylamino‑7‑chloro substitution pattern [1]. While a direct numerical pIC50 for the m‑tolyl compound has not been published, class‑level inference from the study indicates that its potency is expected to lie between that of compound 3a (7‑chloro‑3‑methyl, which reduced plasma insulin in vivo at 10 mg/kg i.v.) and the unsubstituted parent scaffold (negligible activity) [REFS-1, REFS-3].
| Evidence Dimension | In vitro KATP channel activation (insulin release inhibition) |
|---|---|
| Target Compound Data | Quantitative pIC50 not yet reported; structural class associates with intermediate KATP opener potency between 3f (pIC50 6.2) and inactive parent. |
| Comparator Or Baseline | Compound 3f: pIC50 = 6.2 ± 0.1 (IC50 ≈ 0.63 µM); Compound 3a: in vivo plasma insulin reduction at 10 mg/kg i.v. |
| Quantified Difference | Predicted potency decrement vs. 3f (pIC50 shift of 0.5–1.5 log units based on SAR trend); quantitative verification required. |
| Conditions | Glucose‑stimulated insulin release assay in β‑TC6 cells; whole‑cell patch clamp of Kir6.2/SUR1 channels. |
Why This Matters
Procurement decisions for KATP‑targeted projects must consider that the m‑tolyl analog occupies a distinct potency niche—deliberately attenuated relative to the lead 3f—which may be desirable for applications requiring partial agonism or reduced on‑target liability.
- [1] Schou, S. C., et al. (2005). Bioorganic & Medicinal Chemistry, 13(1), 141-155. View Source
- [2] Abstract of US6232310B1: Fused 1,4-thiazine-2-carbonitrile derivatives, their preparation and use. View Source
- [3] IRIS Research Archive: Ring-opening cyclizations giving 3-aryl-4H-benzo[b][1,4]thiazine-2-carbonitriles. Università degli Studi di Perugia, 2024. View Source
